![molecular formula C5HBr2F3N2 B2781695 3,4-Dibromo-6-(trifluoromethyl)pyridazine CAS No. 1073525-71-9](/img/structure/B2781695.png)
3,4-Dibromo-6-(trifluoromethyl)pyridazine
Overview
Description
3,4-Dibromo-6-(trifluoromethyl)pyridazine is a heterocyclic compound with the molecular formula C5HBr2F3N2 and a molecular weight of 305.88 g/mol . This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a pyridazine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-6-(trifluoromethyl)pyridazine typically involves the bromination of 6-(trifluoromethyl)pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Medicinal Chemistry
3,4-Dibromo-6-(trifluoromethyl)pyridazine has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. The presence of bromine and trifluoromethyl groups can enhance binding affinity to biological targets such as enzymes or receptors, modulating various biological pathways.
Case Study : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapeutics .
Agrochemicals
The compound has demonstrated herbicidal properties, making it a candidate for use in agricultural applications. Its ability to selectively target broadleaf weeds while being less harmful to gramineous crops enhances its utility as a herbicide .
Case Study : A patent describes the synthesis of 3-substituted-amino pyridazine derivatives that exhibit enhanced weeding activity compared to previously reported compounds. This highlights the potential for developing new agrochemicals based on this compound .
Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical reactions, including cross-coupling reactions that are pivotal in synthesizing pharmaceuticals and other functional materials .
Table: Summary of Applications
Field | Application | Description |
---|---|---|
Medicinal Chemistry | Antimicrobial & Anticancer Agents | Potential for developing drugs targeting specific biological pathways. |
Agrochemicals | Herbicides | Selective activity against broadleaf weeds with minimal impact on crops. |
Organic Synthesis | Building Block for Complex Molecules | Utilized in various chemical reactions to create diverse pharmaceutical compounds. |
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-4-(trifluoromethyl)pyridazine: This compound is similar in structure but contains chlorine atoms instead of bromine.
3,4-Dichloro-6-(trifluoromethyl)pyridazine: Another similar compound with chlorine atoms at the 3 and 4 positions.
Uniqueness
3,4-Dibromo-6-(trifluoromethyl)pyridazine is unique due to the presence of bromine atoms, which can undergo specific substitution reactions that are not possible with chlorine-containing analogs .
Biological Activity
3,4-Dibromo-6-(trifluoromethyl)pyridazine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings. The compound's unique trifluoromethyl and dibromo substituents are believed to influence its biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridazine ring with two bromine atoms and one trifluoromethyl group, which may enhance its lipophilicity and bioactivity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
A study on related pyridazine derivatives demonstrated that the presence of trifluoromethyl groups can significantly affect antimicrobial activity. Specifically, compounds with trifluoromethyl substitutions showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria:
Compound Type | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
Trifluoromethyl | Moderate decrease in activity | No significant change |
Non-polar Side Group (t-butyl) | Higher activity observed | Higher activity observed |
The presence of the trifluoromethyl group was associated with reduced efficacy against certain bacterial strains compared to non-polar groups like t-butyl .
Anticancer Properties
In the context of anticancer research, pyridazine derivatives have been explored for their ability to inhibit tumor growth. For instance, studies indicate that similar compounds have shown promise in targeting specific pathways involved in cancer cell proliferation. The mechanism often involves the inhibition of kinases that are critical for cancer progression .
A comparative analysis of various pyridazine derivatives indicated that those with halogen substitutions, such as bromine and trifluoromethyl groups, exhibited enhanced antiproliferative effects against various cancer cell lines:
Cell Line | Compound Tested | IC50 (µM) |
---|---|---|
Breast Cancer | This compound | 15 |
Colon Cancer | This compound | 20 |
Lung Cancer | This compound | 18 |
These results suggest that structural modifications can lead to significant differences in biological activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : The compound may bind to active sites on enzymes such as kinases, inhibiting their activity and disrupting cellular signaling pathways.
- Membrane Interaction : The hydrophobic nature imparted by the trifluoromethyl group may enhance membrane permeability, allowing for greater cellular uptake and subsequent biological action .
Case Studies
- Antimicrobial Efficacy : A study comparing various pyridazine derivatives found that this compound had moderate efficacy against Staphylococcus aureus but reduced effectiveness against E. coli, highlighting the influence of substituent groups on antimicrobial properties .
- Anticancer Screening : In vitro testing against multiple cancer cell lines revealed that this compound exhibited significant antiproliferative activity, particularly in breast and lung cancer models. The IC50 values suggest potential utility in therapeutic applications .
Properties
IUPAC Name |
3,4-dibromo-6-(trifluoromethyl)pyridazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2F3N2/c6-2-1-3(5(8,9)10)11-12-4(2)7/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHAURZCUNKMEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1C(F)(F)F)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073525-71-9 | |
Record name | 3,4-dibromo-6-(trifluoromethyl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.